2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Description
The compound 2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide (CAS: 1324679-29-9) is a heterocyclic acetamide derivative featuring:
- An azetidine (4-membered nitrogen-containing ring) substituted at the 3-position with a 3-methyl-1,2,4-oxadiazole moiety.
- An N-(5-methyl-1,2-oxazol-3-yl) group linked via an acetamide bridge. Its molecular formula is C₁₂H₁₅N₅O₃ (MW: 277.28 g/mol).
Properties
IUPAC Name |
2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3/c1-7-3-10(16-19-7)14-11(18)6-17-4-9(5-17)12-13-8(2)15-20-12/h3,9H,4-6H2,1-2H3,(H,14,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVZQMCFFIYFDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2CC(C2)C3=NC(=NO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a heterocyclic compound that combines distinct functional groups known for their biological activities. The presence of an azetidine ring and oxadiazole moieties suggests potential therapeutic applications, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound based on existing research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 236.23 g/mol. The structure features:
- Azetidine Ring : A four-membered nitrogen-containing ring known for its ability to enhance biological activity.
- Oxadiazole Moieties : Known for their pharmacological properties including antimicrobial and anticancer effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Mechanism of Action : The oxadiazole moiety is believed to interfere with the transcription of genes involved in biofilm formation, enhancing its efficacy against various bacterial strains .
Anticancer Properties
Preliminary studies suggest that the compound may possess anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest.
| Study | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| A549 | 12 | Significant inhibition of cell proliferation | |
| HepG2 | 15 | Induction of apoptosis |
Study on Antimicrobial Efficacy
A study conducted on various derivatives of oxadiazoles showed that compounds with similar structures to our target compound exhibited superior antimicrobial activity compared to standard antibiotics like ciprofloxacin. The derivatives demonstrated a minimum inhibitory concentration (MIC) lower than 10 µg/mL against resistant strains of Mycobacterium tuberculosis .
Cytotoxicity Assessment
In vitro cytotoxicity tests using L929 cells revealed that while some derivatives induced significant cytotoxicity at higher concentrations, others enhanced cell viability, suggesting a selective action mechanism. For example:
| Compound | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| Compound A | 100 | 30 |
| Compound B | 50 | 120 |
This variability indicates the potential for selective targeting in therapeutic applications .
The proposed mechanism by which this compound exerts its biological effects involves:
- Interaction with Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : Potential binding to G-protein-coupled receptors has been suggested based on preliminary interaction studies .
Comparison with Similar Compounds
Key Structural Features and Substituent Effects
Key Observations:
- Heterocyclic Diversity: The azetidine-oxadiazole-oxazole combination is unique compared to cephalosporin (β-lactam) or pyrazole-based structures, which may influence target selectivity .
- Functional Groups: The 3-methyl-1,2,4-oxadiazole is a common motif, known for enhancing metabolic stability and binding affinity across analogs .
Preparation Methods
3-Methyl-1,2,4-Oxadiazole Core Formation
The 3-methyl-1,2,4-oxadiazole ring is synthesized via cyclocondensation of acetohydrazide with a nitrile derivative under acidic conditions.
Procedure :
- Acetohydrazide preparation : React acetic acid hydrazide with carbon disulfide in tetrahydrofuran (THF) at 0°C.
- Cyclization : Treat the intermediate with 1,1'-carbonyldiimidazole (CDI) to form the oxadiazole ring.
Critical Parameters :
- Temperature : 0–5°C for hydrazide stability.
- Solvent : THF ensures homogeneity.
- Yield : 78–82% after recrystallization from ethanol.
Characterization :
Azetidine Functionalization
The azetidine ring is introduced via nucleophilic substitution using bromoacetyl chloride.
Procedure :
- Azetidine activation : React azetidine with bromoacetyl chloride in DCM at −20°C.
- Quaternization : Add triethylamine to neutralize HCl byproducts.
Optimization :
5-Methylisoxazol-3-Amine Synthesis
The isoxazole fragment is prepared via cyclization of hydroxylamine with propiolic acid derivatives.
Procedure :
- Cyclocondensation : React ethyl propiolate with hydroxylamine hydrochloride in ethanol.
- Methylation : Treat with methyl iodide in the presence of potassium carbonate.
Characterization :
Assembly of the Target Compound
Coupling of Azetidine-Oxadiazole with Bromoacetyl Chloride
Procedure :
Amide Bond Formation with 5-Methylisoxazol-3-Amine
Procedure :
- Activation : Mix 2-bromo-N-(5-methyl-1,2-oxazol-3-yl)acetamide with HATU (1.3 equiv) and DIPEA (3 equiv) in DCM.
- Coupling : Add 5-methylisoxazol-3-amine (1.1 equiv) and stir at room temperature for 6 h.
- Purification : Column chromatography (silica gel, ethyl acetate:methanol 9:1).
Optimization Data :
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | DCM | DMF | DCM |
| Base | DIPEA | K2CO3 | DIPEA |
| Coupling Agent | HATU | EDCl | HATU |
| Yield (%) | 92 | 65 | 92 |
Characterization :
Optimization and Scale-Up Considerations
Reaction Kinetics and Solvent Effects
Purification Strategies
- Crystallization : Ethanol recrystallization achieves >95% purity for the oxadiazole intermediate.
- Chromatography : Gradient elution (hexane → ethyl acetate) resolves acetamide diastereomers.
Analytical Characterization
Spectroscopic Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
